rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate
Description
rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate is a chemical compound with a unique structure that includes a cyclohexyl ring, a hydroxymethyl group, and a carbamic acid tert-butyl ester moiety
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFBETUUQRMWRY-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate typically involves the reaction of (1R,2S)-2-(hydroxymethyl)cyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: The major product is the carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can be converted into an active pharmaceutical ingredient in the body.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate involves its conversion into active metabolites in the body. The ester group is hydrolyzed by esterases to release the active compound, which then interacts with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the nature of the active metabolites formed.
Comparison with Similar Compounds
rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate can be compared with other similar compounds such as:
Methylcyclohexane: A simpler hydrocarbon with a cyclohexyl ring and a methyl group.
Cyclohexylmethanol: A compound with a cyclohexyl ring and a hydroxymethyl group.
Cyclohexylcarbamic acid tert-butyl ester: A compound with a cyclohexyl ring and a carbamic acid tert-butyl ester moiety.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
